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Compound Name: 3,6-Dioxa-1,8-octanedithiol

Cat. No.: B088884

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dioxa-1,8-octanedithiol (DODT), a versatile dithiol monomer, has emerged as a
significant reagent in various fields of chemical and biomedical research. Its unique structural
characteristics, featuring two primary thiol groups and a flexible ethylene glycol backbone,
impart valuable properties for applications ranging from polymer chemistry to solid-phase
peptide synthesis. This technical guide provides a comprehensive overview of DODT, including
its chemical and physical properties, detailed experimental protocols for its key applications,
and an analysis of its spectral data. The information is tailored for researchers, scientists, and
professionals in drug development who are interested in leveraging the capabilities of this
compound in their work.

Chemical Structure and Properties

3,6-Dioxa-1,8-octanedithiol, also known by its CAS number 14970-87-7 and often
abbreviated as DODT, is a dithiol with the molecular formula CeH1402S2.[1] Its structure
consists of an eight-atom chain with oxygen atoms at the 3 and 6 positions and terminal
sulthydryl (-SH) groups.

Structural Formula;

HS-CH2-CH2-O-CH2-CH2-O-CH2-CH2-SH
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Physical and Chemical Properties

A summary of the key physical and chemical properties of DODT is presented in the table
below. This data is essential for its proper handling, storage, and application in experimental

settings.
Property Value Reference(s)
Molecular Weight 182.304 g/mol [1]

Colorless to light yellow
Appearance o [1]
transparent liquid

Density 1.1+0.1 g/cm3 [1]
Boiling Point 257.0 £ 30.0 °C at 760 mmHg [1]
Flash Point 109.2 + 24.6 °C [1]
Refractive Index 1.495 [1]
pKai 8.7+£0.2 [2]
pKa:z 9.6+0.2 [2]
Water Solubility 11.4 g/L at 19.8°C [3]
Purity >98% [1]

Experimental Protocols
Radical Ring-opening Redox Polymerization (R3P) of
DODT

DODT is a key monomer in the synthesis of poly(disulfide)s through a green chemistry
approach known as Radical Ring-opening Redox Polymerization (R3P).[4] This method utilizes
triethylamine (TEA) and dilute hydrogen peroxide (H202) as catalysts, offering an
environmentally friendly alternative to traditional polymerization techniques.[4]

Materials:
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3,6-Dioxa-1,8-octanedithiol (DODT)
Triethylamine (TEA)

3% Hydrogen Peroxide (H20:2) solution
Deionized Water

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

Reaction flask

Magnetic stirrer

Ice bath

Digital temperature probe

Protocol:

In a reaction flask, mix DODT and TEA in a 1:2 molar ratio.

Place the flask in an ice bath and allow the mixture to equilibrate to 0°C under an inert
atmosphere.

Slowly add a 3% H20:2 solution to the mixture over 2 minutes, ensuring the reaction
temperature does not exceed 15°C. The molar ratio of DODT to H202 should be 1:2.

A stable, milky emulsion will form, indicating the formation of cyclic oligomers.[4]

To favor the formation of high molecular weight polymers, dissolve DODT and TEA in water
before the addition of H202.[1]

The polymerization reaction proceeds at ambient temperatures.

The resulting polymer can be isolated and purified by standard precipitation and washing
techniques.
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Logical Workflow for R3P of DODT:
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Figure 1: Workflow for the Radical Ring-opening Redox Polymerization of DODT.

Use of DODT in Fmoc-based Solid-Phase Peptide
Synthesis (SPPS)

DODT is utilized as a non-malodorous scavenger in the acidic cleavage step of Fmoc-based
SPPS.[5][6] It effectively quenches reactive carbocations generated during the removal of acid-

labile protecting groups, thereby preventing side reactions.
Materials:

o Peptide-bound resin
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Trifluoroacetic acid (TFA)

3,6-Dioxa-1,8-octanedithiol (DODT)

Water

Triisopropylsilane (TIS) (optional, for peptides with tryptophan)

Cold diethyl ether

Equipment:

Reaction vessel

Shaker or vortexer

Centrifuge

Lyophilizer

Protocol:

e Wash the peptide-bound resin thoroughly with dichloromethane (DCM) and dry it under a
stream of nitrogen.

o Prepare the cleavage cocktail. Acommon formulation is 95% TFA, 2.5% water, and 2.5%
DODT. For peptides containing tryptophan, 2.5% TIS can be included.

e Add the cleavage cocktail to the resin in the reaction vessel.

o Gently agitate the mixture at room temperature for 2-3 hours.

 Filter the resin and collect the filtrate containing the cleaved peptide.

» Precipitate the peptide by adding the filtrate to cold diethyl ether.

o Centrifuge the mixture to pellet the peptide.
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» Wash the peptide pellet with cold diethyl ether to remove residual scavengers and
byproducts.

» Dry the peptide pellet and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) for
purification by HPLC.

» Lyophilize the purified peptide to obtain a white powder.
Potential Side Reaction with Methionine-Containing Peptides:

A notable side reaction can occur when using DODT as a scavenger for peptides containing
methionine. An alkylation by-product may be formed.[7] This impurity can be detected by LC-
MS and characterized by NMR spectroscopy.[7] To avoid this, ethanedithiol can be used as an
alternative scavenger, or methionine can be protected as its sulfoxide derivative during
synthesis.[7] The by-product can also be removed in a post-cleavage step by treating the
peptide with dilute agueous acid at 37°C.[7]

Workflow for DODT in Peptide Cleavage:
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Figure 2: Workflow for the use of DODT in Fmoc-SPPS cleavage and the potential side
reaction.

Spectral Data Analysis
'H NMR Spectroscopy

The *H NMR spectrum of DODT provides characteristic signals corresponding to the different
proton environments in the molecule.

Chemical Shift (ppm) Multiplicity Assighment
~3.62 m -O-CH2-CH2-0O-
~2.71 q -O-CH2-CH2-SH
~1.58 t -CHz2-SH

Note: The exact chemical shifts may vary depending on the solvent used.

13C NMR Spectroscopy

The 3C NMR spectrum of DODT shows distinct signals for the carbon atoms in the molecule.

Chemical Shift (ppm) Assignment
~70 -O-CH2-CH2-0O-
~39 -O-CHz2-CH2-SH
~24 -CH2-CH2-SH

Note: The exact chemical shifts may vary depending on the solvent used.

FT-IR Spectroscopy

The FT-IR spectrum of DODT exhibits characteristic absorption bands for its functional groups.
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Wavenumber (cm~?) Intensity Assignment
2900-3000 Strong C-H stretching
2550-2600 Weak S-H stretching
1050-1150 Strong C-O stretching

Mass Spectrometry

The mass spectrum of DODT will show a molecular ion peak (M*) at m/z = 182. The
fragmentation pattern will be characteristic of the molecule's structure, with common losses
corresponding to fragments of the ethylene glycol and thioethyl groups.

Safety and Handling

DODT is harmful if swallowed and may cause skin and eye irritation.[7] It should be handled in
a well-ventilated area, preferably in a chemical fume hood.[7] Appropriate personal protective
equipment, including gloves and safety glasses, should be worn.[7] Store in a cool, dry place
away from oxidizing agents.[7]

Conclusion

3,6-Dioxa-1,8-octanedithiol is a valuable and versatile reagent with important applications in
polymer chemistry and peptide synthesis. Its well-defined properties and reactivity make it a
useful tool for researchers and scientists. This guide provides essential technical information to
facilitate its effective and safe use in a laboratory setting. The detailed experimental protocols
and spectral data analysis serve as a valuable resource for those looking to incorporate DODT
into their research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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